molecular formula C10H8BrFO2 B13065424 2-Bromo-6-cyclopropanecarbonyl-4-fluorophenol

2-Bromo-6-cyclopropanecarbonyl-4-fluorophenol

Cat. No.: B13065424
M. Wt: 259.07 g/mol
InChI Key: PEZLLCDVRWEFOW-UHFFFAOYSA-N
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Description

2-Bromo-6-cyclopropanecarbonyl-4-fluorophenol is an organic compound with the molecular formula C10H8BrFO2 and a molecular weight of 259.07 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropanecarbonyl group, and a fluorine atom attached to a phenol ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine and a suitable solvent such as dichloromethane under controlled temperature conditions . The reaction is monitored using techniques like NMR and HPLC to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-6-cyclopropanecarbonyl-4-fluorophenol may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-cyclopropanecarbonyl-4-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Various substituted phenols.

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Coupling: Biphenyl derivatives.

Scientific Research Applications

2-Bromo-6-cyclopropanecarbonyl-4-fluorophenol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyclopropanecarbonyl-4-fluorophenol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The cyclopropanecarbonyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-cyclopropanecarbonyl-4-fluorophenol is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

Molecular Formula

C10H8BrFO2

Molecular Weight

259.07 g/mol

IUPAC Name

(3-bromo-5-fluoro-2-hydroxyphenyl)-cyclopropylmethanone

InChI

InChI=1S/C10H8BrFO2/c11-8-4-6(12)3-7(10(8)14)9(13)5-1-2-5/h3-5,14H,1-2H2

InChI Key

PEZLLCDVRWEFOW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=C(C(=CC(=C2)F)Br)O

Origin of Product

United States

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